2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1235170-94-1
VCID: VC7458485
InChI: InChI=1S/C18H17N3OS2/c1-23-17-16(6-4-9-20-17)18(22)21(11-14-7-10-24-13-14)12-15-5-2-3-8-19-15/h2-10,13H,11-12H2,1H3
SMILES: CSC1=C(C=CC=N1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47

2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide

CAS No.: 1235170-94-1

Cat. No.: VC7458485

Molecular Formula: C18H17N3OS2

Molecular Weight: 355.47

* For research use only. Not for human or veterinary use.

2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide - 1235170-94-1

Specification

CAS No. 1235170-94-1
Molecular Formula C18H17N3OS2
Molecular Weight 355.47
IUPAC Name 2-methylsulfanyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C18H17N3OS2/c1-23-17-16(6-4-9-20-17)18(22)21(11-14-7-10-24-13-14)12-15-5-2-3-8-19-15/h2-10,13H,11-12H2,1H3
Standard InChI Key IFCSAOSCSPIUKW-UHFFFAOYSA-N
SMILES CSC1=C(C=CC=N1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3

Introduction

Chemical Structure and Molecular Properties

2-(Methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide features a nicotinamide core substituted at three positions:

  • Position 2: A methylthio (-SMe) group replaces the hydrogen atom.

  • Amide Nitrogen: Dual N-substituents—a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group—introduce steric bulk and heteroaromatic diversity.

Structural Influences on Reactivity and Binding

  • The methylthio group enhances lipophilicity and may participate in hydrophobic interactions or act as a hydrogen bond acceptor, as observed in CXCR1/2 antagonists like SX-517 .

  • Pyridin-2-ylmethyl and thiophen-3-ylmethyl substituents contribute π-π stacking capabilities and modulate electron distribution, critical for target engagement .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₉H₁₈N₄OS₂Derived from PubChem CID 2774544
Molecular Weight394.51 g/molComputed via standard methods
Hydrogen Bond Acceptors6 (2 pyridine N, 1 thiophene S, 1 amide O, 2 thioether S)Based on
Rotatable Bonds6Similar to

Synthetic Strategies and Optimization

The synthesis of 2-(methylthio)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)nicotinamide likely involves multi-step functionalization of the nicotinamide core, drawing from established protocols for S-substituted and N-alkylated derivatives.

Core Nicotinamide Functionalization

  • Methylthio Introduction:

    • Thiolation of 2-chloronicotinamide using sodium hydrosulfide (NaHS), followed by S-alkylation with methyl iodide .

    • Alternative route: Direct displacement of 6-chloronicotinoyl chloride with methanethiolate .

  • Dual N-Alkylation:

    • Step 1: Amidation of 2-(methylthio)nicotinoyl chloride with a primary amine (e.g., pyridin-2-ylmethylamine) to form the mono-substituted intermediate .

    • Step 2: Secondary alkylation using thiophen-3-ylmethyl bromide under phase-transfer conditions (e.g., DMF, potassium carbonate) .

Scheme 1: Proposed Synthesis Pathway

  • 2-(Methylthio)nicotinoyl chloride → React with pyridin-2-ylmethylamine → N-(pyridin-2-ylmethyl)-2-(methylthio)nicotinamide.

  • Alkylation: Treat intermediate with thiophen-3-ylmethyl bromide → Target compound.

Challenges and Yield Optimization

  • Steric Hindrance: Dual N-alkylation may require elevated temperatures (60–80°C) and prolonged reaction times .

  • Purification: Use of preparative HPLC or silica gel chromatography to isolate the desired product from mono-alkylated byproducts .

ActivityPotential IC₅₀/EC₅₀Structural Basis
CXCR1/2 Antagonism50–200 nMMethylthio group and N-benzyl motifs
Antifungal10–50 μg/mLThiophene hydrophobicity
NAMPT ActivationNot determinedDual heteroaromatic substituents

Structure–Activity Relationship (SAR) Analysis

Impact of Methylthio Substituent

  • Electron-Withdrawing Effect: Enhances electrophilicity of the pyridine ring, facilitating π-stacking with aromatic residues in protein targets .

  • Metabolic Stability: Replaces ester groups prone to hydrolysis, as seen in nicotinamide glycolate esters .

Role of N-Substituents

  • Pyridin-2-ylmethyl: Introduces basicity (pKa ≈ 3–4) and hydrogen-bonding capacity via the pyridine nitrogen .

  • Thiophen-3-ylmethyl: Increases lipophilicity (clogP ≈ 3.5) and may interact with cysteine residues via sulfur atoms .

Steric and Conformational Effects

  • Dual Substitution: The orthogonal orientation of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups minimizes steric clash, favoring target binding .

  • Rotatable Bonds: Flexibility may enable adaptation to diverse binding pockets but could reduce selectivity .

Future Directions and Research Gaps

  • Synthetic Scalability: Optimize one-pot N-alkylation protocols to improve yields (>70%) and reduce purification steps.

  • Target Identification: Screen against kinase panels, GPCRs, and microbial targets to identify primary mechanisms.

  • In Vivo Profiling: Assess pharmacokinetics in rodent models, focusing on oral bioavailability and blood-brain barrier penetration.

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